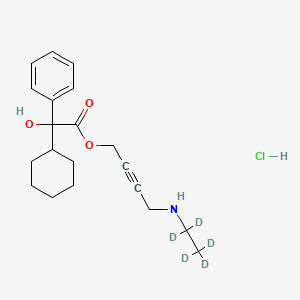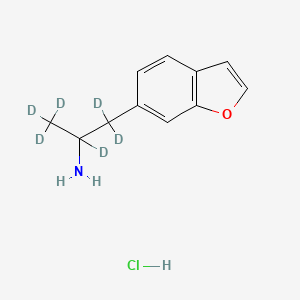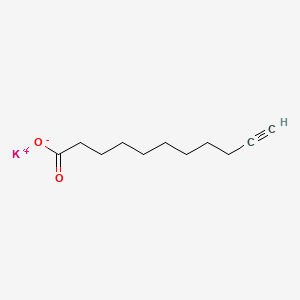![molecular formula C22H34N8Ni B584121 [2-[2-(2-Aminoéthylamino)éthyliminométhyl]phényl]azanure ; nickel CAS No. 7233-42-3](/img/structure/B584121.png)
[2-[2-(2-Aminoéthylamino)éthyliminométhyl]phényl]azanure ; nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel: . This compound is known for its complex structure and versatility, making it a subject of interest for scientists and researchers.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Medicine: In medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Industrially, [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel is used in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel typically involves the reaction of nickel salts with ligands containing aminoethyl and iminophenyl groups. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nickel complexes.
Reduction: Reduction reactions can convert the compound into different nickel species with varying oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel hydrides.
Mécanisme D'action
The mechanism of action of [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules, which can modulate their activities and functions .
Comparaison Avec Des Composés Similaires
- [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; copper
- [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; cobalt
- [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; zinc
Comparison: Compared to these similar compounds, [2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel exhibits unique properties such as higher stability and reactivity under certain conditions. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material synthesis .
Propriétés
IUPAC Name |
[2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide;nickel(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17N4.Ni/c2*12-5-6-14-7-8-15-9-10-3-1-2-4-11(10)13;/h2*1-4,9,13-14H,5-8,12H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFDGNEZFZZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCNCCN)[NH-].C1=CC=C(C(=C1)C=NCCNCCN)[NH-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334051 |
Source


|
| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7233-42-3 |
Source


|
| Record name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

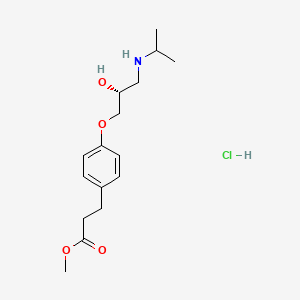
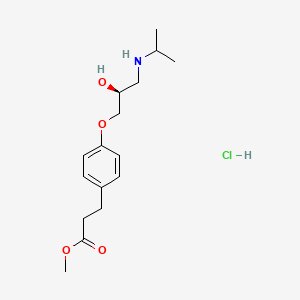
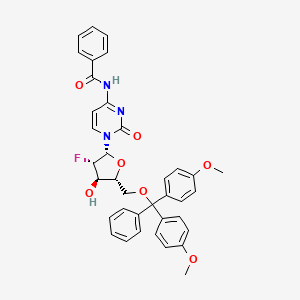
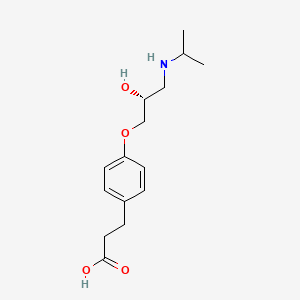
![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
